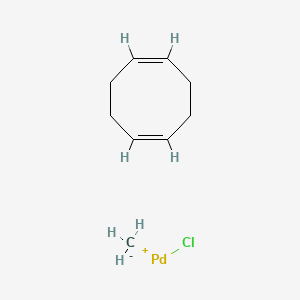

Pd-clme(cod)

Description

The exact mass of the compound Pd-clme(cod) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pd-clme(cod) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pd-clme(cod) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

63936-85-6 |

|---|---|

Molecular Formula |

C9H15ClPd |

Molecular Weight |

265.09 g/mol |

IUPAC Name |

carbanide;chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene |

InChI |

InChI=1S/C8H12.CH3.ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;1H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;; |

InChI Key |

JRDZAJXSFXHJHS-PHFPKPIQSA-M |

SMILES |

[CH3-].C1CC=CCCC=C1.Cl[Pd+] |

Isomeric SMILES |

[CH3-].C1/C=C\CC/C=C\C1.Cl[Pd+] |

Canonical SMILES |

[CH3-].C1CC=CCCC=C1.Cl[Pd+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (1,5-Cyclooctadiene)methylpalladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

(1,5-Cyclooctadiene)methylpalladium(II) chloride, with the chemical formula C₉H₁₅ClPd, is an organometallic compound widely utilized as a catalyst and precursor in organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in facilitating carbon-carbon bond formation.

Core Properties

(1,5-Cyclooctadiene)methylpalladium(II) chloride is a light gray powder.[1][2] It is a coordination complex where a palladium(II) center is bound to a methyl group, a chloride ligand, and a 1,5-cyclooctadiene (COD) ligand. The COD ligand, a bidentate olefin, confers stability to the complex.[2]

Table 1: Physical and Chemical Properties of (1,5-Cyclooctadiene)methylpalladium(II) Chloride

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₅ClPd | [2] |

| Molecular Weight | 265.09 g/mol | [2] |

| Appearance | Light gray powder | [2] |

| Melting Point | 124-129 °C | |

| Flash Point | 97 °C | [2] |

| Solubility | Soluble in chloroform.[3] Insoluble in water. | [2] |

Synthesis and Characterization

A common method for the synthesis of methylpalladium(II) complexes involves transmetalation reactions. For instance, various methylpalladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have been prepared from chloro(methyl)(cyclooctadiene)palladium(II) and the corresponding silver complexes.[4]

Characterization of (1,5-Cyclooctadiene)methylpalladium(II) chloride and related compounds relies heavily on spectroscopic techniques.

Table 2: Spectroscopic Data for Related Methylpalladium(II) Complexes

| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| [((pym)^(NHC-R))PdII(CH₃)X] | 0.04 (s, 3H, Pd-CH₃) | -7.4 (Pd-CH₃) | [4] |

| 1.27 (s, 3H, Pd-CH₃) | -1.5 (Pd-CH₃) | [4] | |

| 0.87 (s, 3H, Pd-CH₃) | -11.6 (Pd-CH₃) | [4] |

Note: The provided data is for related complexes and serves as a reference. Specific data for the title compound was not found in the searched literature.

Role in Catalysis

(1,5-Cyclooctadiene)methylpalladium(II) chloride is a versatile catalyst precursor for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The complex is suitable for use in several key transformations:

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Buchwald-Hartwig Cross-Coupling

-

Negishi Coupling

-

Sonogashira Coupling

-

Stille Coupling

-

Hiyama Coupling

The catalytic utility of this compound stems from the ability of the palladium center to undergo a series of elementary steps, including oxidative addition, transmetalation, and reductive elimination, which together form the catalytic cycle.

Reaction Mechanisms and Experimental Protocols

The general mechanism for palladium-catalyzed cross-coupling reactions involves the transformation of a palladium(0) species. While (1,5-Cyclooctadiene)methylpalladium(II) chloride is a Pd(II) complex, it can be reduced in situ to the catalytically active Pd(0) species.

General Catalytic Cycle for Cross-Coupling Reactions

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling (General Example)

While a specific protocol using (1,5-Cyclooctadiene)methylpalladium(II) chloride was not found, a general procedure for a Suzuki-Miyaura coupling is as follows:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), the boronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., (1,5-Cyclooctadiene)methylpalladium(II) chloride, 1-5 mol%) and any necessary ligands.

-

Solvent and Degassing: Add an appropriate solvent (e.g., toluene, dioxane, DMF) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or an aqueous salt solution.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Safety Information

(1,5-Cyclooctadiene)methylpalladium(II) chloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed or in contact with skin, and may cause respiratory irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

References

Synthesis of (1,5-Cyclooctadiene)methylpalladium(II) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1,5-Cyclooctadiene)methylpalladium(II) chloride, a key organopalladium complex. The document outlines the synthetic protocol, presents relevant chemical data, and illustrates the experimental workflow.

Overview

(1,5-Cyclooctadiene)methylpalladium(II) chloride, often abbreviated as (COD)Pd(Me)Cl, is a versatile organometallic compound. Its synthesis typically involves the methylation of the precursor complex, dichloro(1,5-cyclooctadiene)palladium(II) ([PdCl₂(cod)]). This is achieved through a transmetalation reaction with a suitable methylating agent. The resulting complex is a stable, solid material.[1]

Chemical Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| Dichloro(1,5-cyclooctadiene)palladium(II) | C₈H₁₂Cl₂Pd | 285.50 | Yellow solid | 210 | 12107-56-1 |

| (1,5-Cyclooctadiene)methylpalladium(II) chloride | C₉H₁₅ClPd | 265.09 | Solid | 124-129 | 63936-85-6 |

Experimental Protocol

The following protocol is adapted from a similar procedure for the synthesis of the corresponding ethylpalladium derivative and is a widely recognized method for the preparation of such organopalladium complexes.[2]

3.1. Materials and Reagents

-

Dichloro(1,5-cyclooctadiene)palladium(II) ([PdCl₂(cod)])

-

A suitable methylating agent (e.g., Tetramethyltin or Methylmagnesium chloride)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

3.2. Procedure

-

In a clean, dry flask, dissolve dichloro(1,5-cyclooctadiene)palladium(II) in dichloromethane.

-

Protect the reaction mixture from light.

-

Stir the solution at 20°C.

-

Slowly add one equivalent of the methylating agent to the solution.

-

Continue stirring the reaction mixture at 20°C for several hours.

-

Upon completion of the reaction, cool the flask in an ice bath.

-

Evaporate the solvent under reduced pressure at 0°C to obtain the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as dichloromethane/hexane.

Reaction Pathway

The synthesis of (1,5-Cyclooctadiene)methylpalladium(II) chloride proceeds via a transmetalation reaction. The methyl group from the organometallic methylating agent is transferred to the palladium center, displacing one of the chloride ligands.

Caption: Synthetic pathway for (1,5-Cyclooctadiene)methylpalladium(II) chloride.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of the target compound.

Caption: Experimental workflow for the synthesis of (COD)Pd(Me)Cl.

References

In-Depth Technical Guide on the Thermal Stability of (η²,η²-1,5-cyclooctadiene)(chloro)(methyl)palladium(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of the organopalladium complex (η²,η²-1,5-cyclooctadiene)(chloro)(methyl)palladium(II), commonly referred to as PdClMe(cod). This complex is a significant precursor and catalyst in a variety of organic synthetic transformations. Understanding its thermal properties is crucial for its effective application and for ensuring safety and reproducibility in experimental setups. This document details the available data on its thermal decomposition, proposes a likely decomposition mechanism, and provides relevant experimental protocols for its synthesis and thermal analysis.

Introduction

(η²,η²-1,5-cyclooctadiene)(chloro)(methyl)palladium(II) is a square planar palladium(II) complex. Its utility in cross-coupling reactions and other catalytic cycles is well-established. The thermal stability of such a catalyst is a critical parameter that influences its catalytic activity, lifetime, and the overall efficiency of the chemical process. This guide synthesizes the available information regarding the thermal behavior of PdClMe(cod).

Physicochemical Properties

A summary of the key physicochemical properties of PdClMe(cod) is presented in Table 1.

Table 1: Physicochemical Properties of PdClMe(cod)

| Property | Value | Reference |

| Chemical Formula | C₉H₁₅ClPd | [1] |

| Molecular Weight | 265.09 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 124-129 °C | [1] |

Thermal Stability and Decomposition

Proposed Thermal Decomposition Pathway

The most probable thermal decomposition mechanism for PdClMe(cod) is a reductive elimination reaction. In this process, the palladium(II) center is reduced to palladium(0), with the concurrent formation of a new covalent bond between the methyl and chloro ligands, yielding methyl chloride (CH₃Cl). The other product would be the palladium(0) complex of 1,5-cyclooctadiene, which itself is unstable and would likely decompose further to yield metallic palladium and liberate the cyclooctadiene ligand.

This proposed pathway is consistent with the known reactivity patterns of d⁸ square planar complexes. The cis-disposition of the methyl and chloro ligands, which is required for concerted reductive elimination, is readily accessible in this complex.

Decomposition Pathway Diagram

Caption: Proposed thermal decomposition pathway of PdClMe(cod).

Experimental Protocols

Synthesis of (η²,η²-1,5-cyclooctadiene)(chloro)(methyl)palladium(II)

A detailed, peer-reviewed synthesis protocol for PdClMe(cod) is not widely published. However, a general and plausible method can be adapted from the synthesis of analogous alkylpalladium(II) complexes. The synthesis involves the methylation of the readily available precursor, dichloro(1,5-cyclooctadiene)palladium(II) (PdCl₂(cod)).

Materials:

-

Dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(cod)]

-

A suitable methylating agent (e.g., methylmagnesium chloride or tetramethyltin)

-

Anhydrous, degassed solvents (e.g., diethyl ether or tetrahydrofuran)

-

Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive compounds.

Procedure (General, to be optimized):

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve [PdCl₂(cod)] in the chosen anhydrous solvent in a Schlenk flask.

-

Cool the resulting suspension to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Slowly add one equivalent of the methylating agent to the stirred suspension.

-

Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 2-4 hours).

-

Monitor the reaction progress by a suitable technique (e.g., TLC or ¹H NMR of an aliquot).

-

Upon completion, the reaction is quenched, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent system.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of PdClMe(cod).

Thermogravimetric Analysis (TGA) Protocol for an Air-Sensitive Organometallic Complex

This protocol is a general guideline for the TGA of an air-sensitive compound like PdClMe(cod) and should be adapted based on the specific instrument used.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace.

-

Inert gas supply (e.g., high-purity nitrogen or argon).

-

An airtight sample holder and loading mechanism, preferably within a glovebox or an inert atmosphere glove bag.

Procedure:

-

Sample Preparation: Inside a glovebox, carefully weigh a small amount of the PdClMe(cod) sample (typically 1-5 mg) into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge the TGA instrument with the inert gas at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free atmosphere.

-

Calibrate the instrument for temperature and mass according to the manufacturer's instructions.

-

-

Measurement:

-

Transfer the sealed crucible to the TGA autosampler or manually load it into the furnace under a continuous inert gas flow.

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 300 °C).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG).

-

Calculate the percentage of mass loss at each decomposition step and compare it with the theoretical mass loss for the proposed decomposition products.

-

Safety Considerations

-

Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The synthesis and handling of air-sensitive organometallic compounds require specialized equipment and techniques to prevent decomposition and ensure safety.

-

The thermal decomposition of PdClMe(cod) may release volatile and potentially hazardous substances. TGA experiments should be conducted in a well-ventilated area or with the instrument's exhaust vented to a fume hood.

Conclusion

While specific experimental thermal analysis data for (η²,η²-1,5-cyclooctadiene)(chloro)(methyl)palladium(II) is limited in publicly accessible literature, its thermal stability can be inferred from its melting point and the known chemistry of related organopalladium complexes. The primary decomposition pathway is likely to be reductive elimination of methyl chloride. The provided experimental protocols offer a starting point for the synthesis and detailed thermal characterization of this important catalyst. Further experimental studies are warranted to precisely quantify its thermal stability and decomposition kinetics.

References

An In-depth Technical Guide to the Solubility of (Methane)chloro(1,5-cyclooctadiene)palladium(II)

For Researchers, Scientists, and Drug Development Professionals

(Methane)chloro(1,5-cyclooctadiene)palladium(II) , commonly abbreviated as PdClMe(cod) , is a significant organopalladium complex utilized in various catalytic reactions. A thorough understanding of its solubility in common organic solvents is paramount for its effective application in synthesis, catalysis, and purification processes. This guide provides a comprehensive overview of the available solubility information, a detailed experimental protocol for determining solubility, and a logical workflow for the experimental procedure.

Core Concepts

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For organometallic compounds like PdClMe(cod), solubility is a critical parameter that influences reaction kinetics, catalyst loading, and product purification. The principle of "like dissolves like" is a useful initial guide, suggesting that nonpolar or moderately polar organometallic complexes will exhibit better solubility in organic solvents of similar polarity.

Solubility Profile of PdClMe(cod)

Precise quantitative solubility data for PdClMe(cod) is not extensively documented in publicly available literature. However, qualitative descriptions from synthetic procedures provide valuable insights into its solubility characteristics.

Table 1: Qualitative Solubility of PdClMe(cod) in Common Organic Solvents

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility |

| Benzene | C₆H₆ | 2.3 | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Likely Soluble |

| Chloroform | CHCl₃ | 4.8 | Likely Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Likely Soluble |

| Toluene | C₇H₈ | 2.4 | Likely Soluble |

| Hexane | C₆H₁₄ | 1.9 | Poorly Soluble/Insoluble |

| Pentane | C₅H₁₂ | 1.8 | Poorly Soluble/Insoluble |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Sparingly Soluble |

This data is inferred from common practices in organometallic chemistry and may vary with temperature and purity.

The synthesis of PdClMe(cod) often involves its extraction with benzene and washing with hexane. This indicates good solubility in aromatic hydrocarbons like benzene and poor solubility in aliphatic hydrocarbons such as hexane. Its general structure suggests that it will likely be soluble in moderately polar chlorinated solvents like dichloromethane and chloroform, as well as ethereal solvents like THF.

Experimental Protocol for Determining the Solubility of PdClMe(cod)

Given the air and moisture sensitivity of many organometallic compounds, the determination of solubility should be conducted under an inert atmosphere (e.g., nitrogen or argon). The following protocol outlines a standard procedure for quantitatively determining the solubility of PdClMe(cod) in an organic solvent.

Objective: To determine the solubility of PdClMe(cod) in a specific organic solvent at a given temperature (e.g., 25 °C).

Materials:

-

PdClMe(cod) (high purity)

-

Anhydrous organic solvent of choice

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringes and needles for inert atmosphere transfer

-

Filter cannula or syringe filter (PTFE, 0.2 µm)

-

Pre-weighed vials

-

Analytical balance (± 0.0001 g)

-

Vacuum pump

Procedure:

-

Preparation:

-

Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

-

Ensure the solvent is anhydrous and deoxygenated by standard purification methods (e.g., distillation from a suitable drying agent or passing through a solvent purification system).

-

-

Sample Preparation (under Inert Atmosphere):

-

In a glovebox or under a positive pressure of inert gas, add an excess amount of PdClMe(cod) to a Schlenk flask containing a magnetic stir bar. An "excess" amount ensures that a saturated solution is formed.

-

Record the initial mass of PdClMe(cod) added.

-

-

Equilibration:

-

Add a known volume of the anhydrous solvent to the Schlenk flask.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal:

-

Allow the mixture to stand without stirring for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the clear, saturated supernatant into a syringe through a filter cannula or a syringe filter to remove any suspended solids. It is crucial not to disturb the solid at the bottom of the flask.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution into a pre-weighed, dry vial.

-

Remove the solvent under high vacuum until a constant weight of the dissolved solid is achieved.

-

Weigh the vial containing the solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved PdClMe(cod) by subtracting the initial weight of the vial from the final weight.

-

The solubility can then be expressed in various units:

-

g/100 mL: (mass of residue in g / volume of solution withdrawn in mL) * 100

-

mg/mL: (mass of residue in mg / volume of solution withdrawn in mL)

-

Molarity (mol/L): (moles of residue / volume of solution withdrawn in L)

-

-

Safety Precautions:

-

Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Work in a well-ventilated fume hood or a glovebox.

-

Organic solvents are flammable and should be handled away from ignition sources.

Workflow and Visualization

The logical flow of the experimental protocol for determining the solubility of PdClMe(cod) can be visualized as follows:

Caption: Workflow for the experimental determination of PdClMe(cod) solubility.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to understand and determine the solubility of PdClMe(cod). While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol offer a solid foundation for working with this important organometallic compound.

The Enigmatic Leap to Palladium(IV): A Technical Guide to the Mechanism of Oxidative Addition to PdClMe(cod)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative addition of organic halides to palladium(II) complexes, a critical step in a variety of catalytic cycles of significant interest in pharmaceutical and materials science, represents a fascinating mechanistic landscape. While the Pd(0)/Pd(II) catalytic cycle is well-established, the oxidative addition to a Pd(II) center to form a high-valent Pd(IV) species is a less common yet mechanistically revealing pathway. This technical guide provides an in-depth exploration of the core mechanism of oxidative addition to the archetypal Pd(II) complex, (1,5-cyclooctadiene)methylpalladium(II) chloride (PdClMe(cod)).

Due to the limited direct experimental studies on PdClMe(cod) itself, this guide draws upon established principles and data from closely analogous square planar d8 palladium(II) complexes. The insights provided herein are crucial for researchers aiming to design and optimize catalytic systems that may proceed through a Pd(II)/Pd(IV) cycle.

Core Mechanism of Oxidative Addition to Pd(II)

The oxidative addition of an organic halide (R-X) to a square planar Pd(II) complex like PdClMe(cod) involves the formal oxidation of the palladium center from +2 to +4, with a corresponding increase in the coordination number from four to six. The resulting product is an octahedral Pd(IV) complex.

Two primary mechanistic pathways are generally considered for this transformation: a concerted SN2-like mechanism and a stepwise radical mechanism. For many closed-shell Pd(II) complexes, the concerted pathway is more commonly invoked.

Concerted SN2-type Mechanism

The concerted mechanism for the oxidative addition of an alkyl halide (e.g., CH3I) to PdClMe(cod) is proposed to proceed through a single, three-centered transition state. In this transition state, the palladium center acts as a nucleophile, attacking the carbon atom of the alkyl halide, while simultaneously, the C-X bond begins to break, and a new Pd-X bond starts to form.

This process can be visualized as follows:

-

Approach of the Substrate: The alkyl halide approaches the square planar Pd(II) complex.

-

Formation of the Transition State: A trigonal bipyramidal transition state is formed where the incoming alkyl group and the leaving halide are in apical positions. The palladium center, the original ligands (Cl, Me, and the two coordinating double bonds of COD) occupy the equatorial plane.

-

Formation of the Pd(IV) Product: The C-X bond is fully cleaved, and new Pd-R and Pd-X bonds are formed, resulting in a six-coordinate, octahedral Pd(IV) complex. The stereochemistry of the product is typically cis with respect to the newly added R and X groups.

The feasibility of this pathway is highly dependent on the electronic and steric properties of the ligands on the Pd(II) center and the nature of the organic halide. Electron-donating ligands on the palladium complex can enhance its nucleophilicity, thereby accelerating the oxidative addition. Conversely, sterically bulky ligands may hinder the approach of the substrate.

Quantitative Data from Analogous Systems

| Pd(II) Complex | Alkyl Halide (RX) | Solvent | Temperature (°C) | k (M-1s-1) | ΔH‡ (kcal/mol) | ΔS‡ (cal mol-1K-1) |

| [PdMe2(bpy)] | CH3I | Acetone | 25 | 1.2 x 10-3 | 15.2 | -25 |

| [PdMe2(bpy)] | C2H5I | Acetone | 25 | 4.5 x 10-5 | 18.1 | -22 |

| [PdMe2(phen)] | CH3I | Acetone | 25 | 2.5 x 10-3 | 14.5 | -26 |

Data are illustrative and compiled from studies on analogous systems.

Note: The negative activation entropies (ΔS‡) are consistent with an associative mechanism, as the formation of the transition state involves the ordering of two molecules.

Experimental Protocols for Studying Oxidative Addition to Pd(II)

Investigating the mechanism of oxidative addition to Pd(II) complexes requires a combination of kinetic and spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of the Pd(IV) Product and Reactant Characterization

-

Objective: To synthesize the Pd(IV) product of oxidative addition for spectroscopic and structural characterization, and to fully characterize the starting Pd(II) complex.

-

Methodology:

-

Dissolve the Pd(II) complex, PdClMe(cod), in a suitable deuterated solvent (e.g., CDCl3 or acetone-d6) in an NMR tube under an inert atmosphere (N2 or Ar).

-

Record the 1H, 13C, and, if applicable, 31P NMR spectra of the starting material.

-

Add a stoichiometric amount of the alkyl halide (e.g., methyl iodide) to the NMR tube.

-

Monitor the reaction progress by acquiring NMR spectra at regular intervals.

-

Upon completion, the product can be isolated by precipitation with a non-polar solvent (e.g., pentane or diethyl ether) and filtration.

-

Characterize the isolated Pd(IV) product by NMR spectroscopy, mass spectrometry, and elemental analysis.

-

If suitable crystals can be obtained, perform single-crystal X-ray diffraction to confirm the octahedral geometry and the cis-stereochemistry of the addition.

-

Kinetic Studies by NMR Spectroscopy

-

Objective: To determine the rate law and activation parameters of the oxidative addition reaction.

-

Methodology:

-

Prepare a series of NMR tubes each containing a known concentration of the Pd(II) complex in a thermostated NMR probe.

-

Inject a known concentration of the alkyl halide into each NMR tube, initiating the reaction.

-

Monitor the disappearance of a well-resolved resonance of the starting Pd(II) complex and the appearance of a resonance of the Pd(IV) product over time.

-

Integrate the peaks at various time points to determine the concentrations of the reactant and product.

-

Plot the concentration data against time to determine the order of the reaction with respect to the Pd(II) complex and the alkyl halide.

-

Repeat the experiment at different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) using the Eyring equation.

-

Kinetic Studies by UV-Vis Spectroscopy and Stopped-Flow Technique

-

Objective: To measure the rates of fast oxidative addition reactions.

-

Methodology:

-

Prepare solutions of the Pd(II) complex and the alkyl halide in a suitable solvent (e.g., acetone or acetonitrile).

-

Use a stopped-flow spectrophotometer to rapidly mix the two solutions.

-

Monitor the change in absorbance at a wavelength where the starting material and product have significantly different extinction coefficients.

-

The resulting kinetic trace (absorbance vs. time) can be fitted to an appropriate rate equation to extract the rate constant.

-

Varying the concentrations of the reactants will allow for the determination of the rate law.

-

Mandatory Visualizations

Caption: Concerted SN2-type mechanism for oxidative addition to PdClMe(cod).

Caption: Workflow for kinetic analysis of oxidative addition to a Pd(II) complex.

Conclusion

The oxidative addition to Pd(II) complexes, leading to the formation of Pd(IV) species, is a mechanistically significant transformation. While direct experimental data on PdClMe(cod) is sparse, a comprehensive understanding can be built upon the principles established from analogous systems. The concerted SN2-type mechanism provides a robust framework for rationalizing the reactivity of such complexes. The experimental protocols outlined in this guide offer a systematic approach to elucidating the kinetic and thermodynamic parameters that govern this important class of reactions. Further research into the reactivity of specific Pd(II) complexes like PdClMe(cod) will undoubtedly contribute to the development of novel and efficient catalytic processes in organic synthesis and drug development.

An In-depth Technical Guide to Ligand Exchange Reactions with (1,5-Cyclooctadiene)methylpalladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ligand exchange reactions involving the organometallic complex (1,5-Cyclooctadiene)methylpalladium(II) chloride, commonly abbreviated as PdClMe(cod). This palladium(II) complex is a versatile precursor in various catalytic processes, and understanding the dynamics of its ligand substitutions is crucial for reaction optimization and mechanistic elucidation. This document outlines the fundamental principles, experimental protocols, and quantitative data associated with these reactions, with a particular focus on the substitution of the cyclooctadiene (cod) ligand by phosphines.

Core Concepts in Ligand Exchange at Palladium(II) Centers

Ligand exchange at square planar d⁸ metal centers, such as palladium(II), is a fundamental process in organometallic chemistry. These reactions are significantly more rapid than those of their platinum(II) analogs, with rate enhancements of 10³ to 10⁵. The substitution of the labile 1,5-cyclooctadiene (cod) ligand in PdClMe(cod) by stronger donor ligands, such as phosphines, is a thermodynamically favorable process that typically proceeds through an associative mechanism.

The general pathway for the substitution of the 'cod' ligand by a monodentate phosphine ligand (L) can be described as a two-step process. The first step involves the displacement of one of the olefinic arms of the chelating 'cod' ligand by the incoming phosphine to form a five-coordinate intermediate. This is followed by the rapid displacement of the second olefinic arm to yield the final product. The kinetics of these reactions can be conveniently monitored by techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

A thorough understanding of ligand exchange reactions begins with the reliable synthesis of the starting materials and the precise execution of the exchange experiment.

Synthesis of (1,5-Cyclooctadiene)methylpalladium(II) Chloride (PdClMe(cod))

The synthesis of the title compound is a critical first step. A reliable method involves the reaction of dichloro(1,5-cyclooctadiene)palladium(II) with a suitable methylating agent.

Materials:

-

Dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(cod)]

-

Tetramethyltin [Sn(CH₃)₄]

-

Dichloromethane (CH₂Cl₂)

-

Pentane

-

Standard Schlenk line and glassware

-

Magnetic stirrer

-

Filter cannula

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve dichloro(1,5-cyclooctadiene)palladium(II) in dichloromethane in a Schlenk flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a stoichiometric amount of tetramethyltin to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The color of the solution will typically change from yellow to a paler yellow or colorless solution.

-

Remove the solvent in vacuo to yield a solid residue.

-

Wash the solid with pentane to remove any unreacted tetramethyltin and byproducts.

-

Dry the resulting solid under vacuum to afford (1,5-Cyclooctadiene)methylpalladium(II) chloride as a stable, off-white solid.

-

Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its purity and identity.

Monitoring Ligand Exchange by ³¹P NMR Spectroscopy

The substitution of the 'cod' ligand by a phosphine, such as triphenylphosphine (PPh₃), can be effectively monitored by ³¹P NMR spectroscopy. This technique allows for the direct observation of the phosphorus-containing species in solution.

Materials:

-

(1,5-Cyclooctadiene)methylpalladium(II) chloride (PdClMe(cod))

-

Triphenylphosphine (PPh₃)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

In a glovebox or under an inert atmosphere, prepare a stock solution of PdClMe(cod) of known concentration in the chosen deuterated solvent.

-

Prepare a stock solution of triphenylphosphine of known concentration in the same solvent.

-

In an NMR tube, add a precise volume of the PdClMe(cod) stock solution.

-

Acquire a ³¹P NMR spectrum of the starting material.

-

Add a stoichiometric amount (e.g., 1 or 2 equivalents) of the triphenylphosphine stock solution to the NMR tube.

-

Immediately begin acquiring a series of time-resolved ³¹P NMR spectra to monitor the progress of the reaction.

-

The disappearance of the signal for free PPh₃ and the appearance of new signals corresponding to the coordinated phosphine product(s) can be integrated to determine the reaction kinetics.

Quantitative Data Presentation

| Entering Ligand (L) | Rate Constant, k (s⁻¹) at 298 K | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Equilibrium Constant, K |

| PPh₃ | Value not available | Value not available | Value not available | Value not available |

| P(OPh)₃ | Value not available | Value not available | Value not available | Value not available |

| PCy₃ | Value not available | Value not available | Value not available | Value not available |

| P(p-tolyl)₃ | Value not available | Value not available | Value not available | Value not available |

Note: The absence of specific quantitative data in the literature for PdClMe(cod) highlights an opportunity for further research in this area.

Visualization of Reaction Workflow

The logical progression of the synthesis and subsequent ligand exchange reaction can be visualized to provide a clear understanding of the experimental workflow.

The diagram above illustrates the two main stages: the synthesis of the starting material, PdClMe(cod), and the subsequent ligand exchange reaction with a generic phosphine ligand. The final analysis step, typically performed using ³¹P NMR spectroscopy, allows for the characterization of the products and the determination of reaction kinetics.

Signaling Pathways and Mechanistic Considerations

The associative mechanism of ligand substitution on square planar palladium(II) complexes can be depicted as a signaling pathway, highlighting the key intermediates and transitions.

Unveiling the Electronic Influence of the Methyl Group in (1,5-Cyclooctadiene)(chloro)(methyl)palladium(II)

A Technical Guide for Researchers in Organometallic Chemistry and Catalysis

(1,5-Cyclooctadiene)(chloro)(methyl)palladium(II) [PdClMe(cod)] is a pivotal organometallic complex widely employed as a catalyst and precursor in a myriad of organic transformations, including cross-coupling reactions. The electronic properties of the methyl group directly attached to the palladium center play a crucial role in the reactivity and stability of this complex. This technical guide provides a comprehensive analysis of these electronic effects, supported by available spectroscopic and structural data, and outlines the experimental and computational methodologies used for its characterization.

Introduction: The Significance of the Pd-CH₃ Bond

The palladium-methyl bond in PdClMe(cod) is a classic example of a metal-alkyl σ-bond. The electronic nature of this bond is a delicate balance of σ-donation from the methyl group's sp³ hybrid orbital to a vacant d-orbital on the palladium(II) center and a weaker π-interaction. Understanding the electron-donating or withdrawing character of the methyl group in this specific chemical environment is fundamental to predicting the complex's behavior in catalytic cycles.

Synthesis and Spectroscopic Characterization

Synthesis of (BOX)Pd(Me)Cl from Pd(Me)Cl(cod)

One notable application of PdClMe(cod) is in the synthesis of (BOX)Pd(Me)Cl complexes. The general procedure involves the reaction of the appropriate bis(oxazoline) (BOX) ligand with Pd(Me)Cl(cod) in a suitable solvent like dichloromethane at room temperature.[2]

Experimental Protocol: A solution of the bis(oxazoline) ligand (1a-d) in dichloromethane is added to a solution of (1,5-cyclooctadiene)(chloro)(methyl)palladium(II) in dichloromethane. The reaction mixture is stirred at room temperature, leading to the formation of the (BOX)Pd(Me)Cl complex in high yields (86–95%). The product is then typically purified by standard laboratory techniques.[2]

Spectroscopic Data

Spectroscopic techniques are indispensable for elucidating the electronic environment of the methyl group in PdClMe(cod) and its derivatives.

Table 1: Key Spectroscopic Data for Methyl Palladium(II) Complexes

| Complex | ¹H NMR (δ, ppm, CD₂Cl₂) | ¹³C NMR (δ, ppm, CD₂Cl₂) | Reference |

| (BOX)Pd(Me)Cl (3a) | 0.07 | -5.85 | [2] |

| (BOX)Pd(Me)Cl (3b) | 0.10 | -5.30 | [2] |

| (BOX)Pd(Me)Cl (3c) | 0.25 | -5.12 | [2] |

| (BOX)Pd(Me)Cl (3d) | 0.22 | -4.26 | [2] |

| [(BOX)PdMe(2,6-Me₂C₅H₃N)]⁺PF₆⁻ (4a) | - | -4.16 | [2] |

| [(BOX)PdMe(2,6-Me₂C₅H₃N)]⁺PF₆⁻ (4b) | - | -3.65 | [2] |

| [(BOX)PdMe(2,6-Me₂C₅H₃N)]⁺PF₆⁻ (4c) | - | -3.72 | [2] |

| [(BOX)PdMe(2,6-Me₂C₅H₃N)]⁺PF₆⁻ (4d) | - | -3.07 | [2] |

The upfield chemical shifts of the methyl protons and carbons in the ¹H and ¹³C NMR spectra are characteristic of a methyl group directly bonded to an electropositive metal center like palladium. The electron density at the palladium center, influenced by the other ligands, directly affects these chemical shifts. For instance, the resonances for the methyl groups in the cationic complexes (4a-d) appear at a lower magnetic field (less shielded) compared to the neutral complexes (3a-d), suggesting a lower electron density at the palladium center in the cationic species.[2]

Structural Analysis and Bonding

The molecular structure of PdClMe(cod) and related complexes provides direct insight into the nature of the Pd-CH₃ bond. While a specific crystal structure for PdClMe(cod) was not found in the searched literature, studies on similar palladium(II) methyl complexes reveal important structural features.[1]

The geometry around the palladium(II) center in such complexes is typically square planar. The Pd-C bond length is a critical parameter for understanding the strength and nature of the interaction.

Theoretical Insights from Computational Studies

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and bonding in transition metal complexes. While specific DFT studies on PdClMe(cod) are not extensively reported, research on related methyl-palladium(II) complexes provides a theoretical framework for understanding the electronic effects.

DFT calculations on various Pd(II) methyl-complexes have shown that the nature of the other ligands has a relatively minor influence on the ground-state properties of the Pd-CH₃ bond.[3] This suggests that the intrinsic properties of the methyl group as a σ-donor are the dominant factor in the electronic structure.

Diagram 1: Inductive Effect of the Methyl Group

Caption: The methyl group acts as a σ-donor, increasing electron density at the palladium center.

Reactivity and the Role of the Methyl Group

The electronic nature of the methyl group directly influences the reactivity of the PdClMe(cod) complex. The electron-donating character of the methyl group can, for example, facilitate oxidative addition at the palladium center, a key step in many catalytic cycles. Conversely, the strength of the Pd-C bond will dictate the facility of reductive elimination, another fundamental step.

Studies on the homolytic cleavage of the CH₃-Pd bond in related complexes upon heating or photolysis demonstrate the reactivity of this bond, leading to the formation of a methyl radical and a corresponding palladium(I) species.[1]

Diagram 2: Simplified Catalytic Cycle Involving a Methyl Palladium Intermediate

Caption: A generic cross-coupling cycle where a Pd-Me species could be an intermediate.

Conclusion

The methyl group in PdClMe(cod) is a simple yet crucial ligand that profoundly influences the complex's electronic structure and reactivity. Its primary role is that of a strong σ-donor, which modulates the electron density at the palladium center. This electronic effect is observable through spectroscopic techniques, particularly NMR, where the chemical shifts of the methyl protons and carbon are sensitive indicators of the metallic environment. While detailed structural and computational data for the parent PdClMe(cod) complex are sparse in the literature, analysis of its derivatives and related compounds provides a solid foundation for understanding the fundamental principles governing the electronic effects of the methyl group in this important class of organopalladium complexes. Further dedicated studies on the parent complex would be invaluable for a more precise quantitative understanding.

References

Methodological & Application

Application of (cod)Pd(Me)Cl as a Precatalyst in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and substituted aromatic moieties. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficacy of this reaction hinges on the choice of the palladium catalyst. While a plethora of palladium precatalysts are available, (Chloro(methyl)(1,5-cyclooctadiene)palladium(II) ((cod)Pd(Me)Cl) presents a viable, albeit less documented, option for initiating the catalytic cycle. This document provides an overview of its potential application, a general experimental protocol, and the fundamental mechanistic pathways involved.

While specific performance data for (cod)Pd(Me)Cl in Suzuki-Miyaura couplings is not extensively reported in publicly available literature, its utility can be inferred from the well-established behavior of similar Pd(II) precatalysts. The key to its function lies in its in situ reduction to the catalytically active Pd(0) species.

General Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1] The palladium catalyst, in its Pd(0) oxidation state, is the active species that enters this cycle.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Activation of (cod)Pd(Me)Cl

The precatalyst (cod)Pd(Me)Cl is a Pd(II) complex and must be reduced to Pd(0) to initiate the catalytic cycle. The activation process is crucial for the overall efficiency of the reaction. The 1,5-cyclooctadiene (cod) and methyl ligands are displaced during this process. The presence of a suitable ligand, typically a phosphine, is often essential to stabilize the resulting Pd(0) species.

Caption: Proposed activation pathway of the (cod)Pd(Me)Cl precatalyst.

Performance Data (Illustrative Examples)

Due to the limited availability of specific data for (cod)Pd(Me)Cl, the following tables present illustrative data typical for Suzuki-Miyaura reactions using various palladium precatalysts. This data is intended to provide a general understanding of the expected outcomes and should not be considered as experimentally verified results for (cod)Pd(Me)Cl.

Table 1: Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Bromotoluene | 1 | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 0.5 | K₃PO₄ | DMF/H₂O | 80 | 6 | 98 |

| 4 | 2-Bromopyridine | 2 | K₂CO₃ | Toluene/H₂O | 110 | 24 | 85 |

Table 2: Coupling of 4-Chlorotoluene with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2 | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 90 |

| 2 | 4-Methoxyphenylboronic acid | 2 | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 93 |

| 3 | 3,5-Dimethylphenylboronic acid | 2 | RuPhos | K₂CO₃ | Toluene/H₂O | 110 | 24 | 88 |

| 4 | 2-Thiopheneboronic acid | 3 | P(t-Bu)₃ | CsF | THF | 80 | 24 | 75 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for performing a Suzuki-Miyaura cross-coupling reaction using a palladium precatalyst like (cod)Pd(Me)Cl. Optimization of reaction conditions (catalyst loading, ligand, base, solvent, temperature, and reaction time) is crucial for achieving high yields and should be performed for each specific substrate combination.

Materials:

-

Aryl or vinyl halide (1.0 mmol)

-

Aryl or vinyl boronic acid or ester (1.1 - 1.5 mmol)

-

(cod)Pd(Me)Cl precatalyst (0.5 - 5 mol%)

-

Ligand (e.g., phosphine ligand, 1-2 equivalents relative to palladium)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane, THF, DMF)

-

Water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or reaction tube, condenser, magnetic stirrer)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid or ester (1.1-1.5 mmol), (cod)Pd(Me)Cl precatalyst, ligand, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.

Safety Precautions:

-

Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Bases can be corrosive.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

(cod)Pd(Me)Cl serves as a potential precatalyst for Suzuki-Miyaura cross-coupling reactions. Its effectiveness is contingent on its efficient in situ reduction to the active Pd(0) species. While specific, detailed application notes and performance data for this particular precatalyst are not widely available, the general principles and protocols of the Suzuki-Miyaura reaction provide a strong framework for its application. Researchers and drug development professionals are encouraged to screen (cod)Pd(Me)Cl in their specific systems, optimizing reaction conditions to achieve desired outcomes for the synthesis of valuable biaryl and vinyl-aromatic compounds.

References

Application Notes and Protocols for the Heck Reaction Utilizing a Palladium Precatalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry for the formation of carbon-carbon bonds. While the specific precatalyst (Methyl(1,5-cyclooctadiene)palladium(II) chloride - PdClMe(cod)) is not commonly cited for this reaction, the following protocol details a standard experimental setup using a widely accepted and effective palladium(II) precatalyst, Palladium(II) acetate (Pd(OAc)₂). This protocol can serve as a robust starting point for researchers, who can adapt it for their specific substrates and catalyst systems.

The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide (or triflate) with an alkene to synthesize substituted alkenes. This reaction is of paramount importance in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a series of steps involving palladium in the 0 and +2 oxidation states.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex.

-

Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-R bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride complex.

-

Reductive Elimination: The palladium-hydride complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

Experimental Protocol: Heck Reaction of an Aryl Halide with an Alkene

This protocol describes a general procedure for the Heck reaction between an aryl halide and an alkene using Palladium(II) acetate as the precatalyst and triphenylphosphine (PPh₃) as a ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Alkene (e.g., styrene, butyl acrylate)

-

Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), the base (2.0 mmol, 2.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Solvent Addition: Add the anhydrous solvent (5-10 mL) to the flask via syringe.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the specified time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes representative quantitative data for Heck reactions under various conditions, showcasing the versatility of this methodology. The data is compiled from typical results found in the chemical literature for reactions using standard palladium precatalysts.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 4 | 95 |

| 2 | Bromobenzene | Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | MeCN | 80 | 12 | 88 |

| 3 | 4-Bromoacetophenone | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 6 | 92 |

| 4 | 1-Iodonaphthalene | Methyl methacrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Toluene | 110 | 8 | 90 |

| 5 | Phenyl triflate | 2-Vinylpyridine | Pd(OAc)₂ (2) | dppf (2.5) | K₃PO₄ | Dioxane | 100 | 16 | 85 |

Note: This table presents illustrative data. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the experimental workflow for the Heck reaction.

Application Notes and Protocols for PdClMe(cod) Catalyzed Sonogashira Coupling of Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] While various palladium catalysts are employed, this document focuses on the application of (1,5-Cyclooctadiene)methylpalladium(II) chloride, abbreviated as PdClMe(cod), as a catalyst precursor in Sonogashira coupling reactions.

PdClMe(cod) is a versatile palladium(II) precursor that can be used to generate catalytically active palladium(0) species in situ. Its utility has been demonstrated in various cross-coupling reactions, including the Sonogashira coupling. This document provides detailed application notes and protocols based on available literature to guide researchers in utilizing PdClMe(cod) for their synthetic needs.

Catalytic System Overview

While direct use of PdClMe(cod) as the sole catalyst in Sonogashira couplings is not extensively documented, it serves as an excellent precursor for the in situ generation of highly active palladium catalysts. A notable example involves the reaction of PdClMe(cod) with a P,N-bidentate iminophosphine ligand to form a novel palladium(II) complex that effectively catalyzes the Sonogashira coupling of aryl bromides with phenylacetylene.[3]

The general scheme for this transformation is as follows:

Scheme 1: Sonogashira coupling of an aryl bromide with a terminal alkyne.

Data Presentation

The following table summarizes the quantitative data for the Sonogashira coupling reaction catalyzed by a Pd-iminophosphine complex derived from PdClMe(cod).[3]

| Entry | Aryl Bromide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Phenylacetylene | 1 | Et3N | DMF | 100 | 24 | 95 |

| 2 | 4-Bromotoluene | Phenylacetylene | 1 | Et3N | DMF | 100 | 24 | 98 |

| 3 | 4-Bromoanisole | Phenylacetylene | 1 | Et3N | DMF | 100 | 24 | 99 |

| 4 | 4-Bromobenzaldehyde | Phenylacetylene | 1 | Et3N | DMF | 100 | 24 | 92 |

| 5 | 4-Bromonitrobenzene | Phenylacetylene | 1 | Et3N | DMF | 100 | 24 | 71 |

| 6 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylacetylene | 1 | Et3N | DMF | 100 | 24 | 85 |

Table 1: Performance of a Pd-iminophosphine catalyst derived from PdClMe(cod) in the Sonogashira coupling of various aryl bromides with phenylacetylene.[3]

Experimental Protocols

This section provides a detailed protocol for the synthesis of the active catalyst from PdClMe(cod) and the subsequent Sonogashira coupling reaction.[3]

Protocol 1: Synthesis of the Palladium(II)-Iminophosphine Catalyst Precursor

Materials:

-

(1,5-Cyclooctadiene)methylpalladium(II) chloride [PdClMe(cod)]

-

2-(diphenylphosphanyl)benzaldehyde benzoylhydrazone (HPNO ligand)

-

Dichloromethane (CH2Cl2) or Diethyl ether (Et2O), anhydrous

-

Standard Schlenk line and glassware

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the HPNO ligand in anhydrous dichloromethane or diethyl ether.

-

To this solution, add an equimolar amount of PdClMe(cod) at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, resulting in the formation of the methyl Pd(II) complex, [Pd(HPN)(Me)Cl].

-

The resulting complex can be isolated by standard techniques such as precipitation and filtration, and is reportedly obtained in high yield.[3]

Protocol 2: General Procedure for the Sonogashira Coupling Reaction

Materials:

-

Aryl bromide (1.0 mmol)

-

Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

-

Palladium(II)-iminophosphine catalyst (from Protocol 1) (0.01 mmol, 1 mol%)

-

Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

-

Triethylamine (Et3N) (2.0 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Standard Schlenk tube or round-bottom flask

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the palladium(II)-iminophosphine catalyst (0.01 mmol), and CuI (0.02 mmol).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous DMF (5 mL), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol) via syringe.

-

Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Caption: General catalytic cycle for the Sonogashira coupling reaction.

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for PdClMe(cod) in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and utility of the palladium precatalyst, chloro(methyl)(1,5-cyclooctadiene)palladium(II) [PdClMe(cod)], in various carbon-carbon (C-C) bond-forming reactions. Detailed experimental protocols and quantitative data are presented to facilitate the application of this versatile catalyst in organic synthesis, particularly within the realms of pharmaceutical and materials science research.

Introduction to PdClMe(cod) as a Precatalyst

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C bonds. The choice of the palladium source is crucial for the efficiency and scope of these transformations. [PdClMe(cod)] is a well-defined, air- and moisture-stable Pd(II) precatalyst. Its utility stems from the ease of in situ reduction to the active Pd(0) species, which initiates the catalytic cycle. The cyclooctadiene (cod) ligand is readily displaced, allowing for the coordination of more effective supporting ligands, while the methyl and chloride ligands can participate in the initial steps of the catalytic cycle, facilitating catalyst activation.

General Catalytic Cycle for C-C Cross-Coupling Reactions

The catalytic cycle for most palladium-catalyzed C-C cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, generally proceeds through a sequence of fundamental steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), migratory insertion (for Heck reactions), and reductive elimination. The precatalyst, [PdClMe(cod)], enters this cycle after reduction to a Pd(0) species.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Substrate Scope in Heck-Mizoroki Reactions

While specific data for [PdClMe(cod)] is limited in the readily available literature, studies on the closely related phosphine-free palladium precursor, [PdCl2(cod)], provide valuable insights into the expected substrate scope for Heck-Mizoroki reactions. These reactions couple aryl or vinyl halides with alkenes.

Arylation of Alkenes with Aryl Halides

The following table summarizes the arylation of various biologically relevant alkenes with iodobenzene using a phosphine-free palladium catalyst system.

| Entry | Alkene Substrate | Aryl Halide | Product(s) | Conversion (%) | Yield (%) |

| 1 | Eugenol | Iodobenzene | Arylated Eugenol Derivatives | 100 | 92 (total) |

| 2 | Estragole | Iodobenzene | Arylated Estragole Derivatives | 96 | 89 (total) |

| 3 | Cinnamyl Alcohol | Iodobenzene | Arylated Aldehydes & Other Products | 91 | Varied |

Note: The data presented is for a closely related precatalyst and should be considered as indicative of the potential reactivity of [PdClMe(cod)].

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed C-C cross-coupling reactions. Optimization of reaction conditions (e.g., solvent, base, temperature, and ligand) is often necessary for specific substrate combinations.

General Procedure for a Heck-Mizoroki Reaction

This protocol is adapted from studies using phosphine-free palladium precursors.

Workflow for a Typical Heck Reaction:

Application Notes and Protocols for PdClMe(cod) in Carbon-Heteroatom Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloro(methyl)palladium(II) 1,5-cyclooctadiene), denoted as PdClMe(cod), is a versatile and air-stable palladium(II) precatalyst. Its utility in organic synthesis stems from its ability to readily form catalytically active Pd(0) species in situ, which are crucial for a wide range of cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of PdClMe(cod) in the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, which are fundamental transformations in medicinal chemistry and materials science.

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with the reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of an aryl or vinyl halide (or pseudohalide), coordination of the heteroatom-containing nucleophile, and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of these transformations, influencing the rate, scope, and selectivity of the reaction.

Catalytic Cycle Overview

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

I. Carbon-Nitrogen (C-N) Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines from aryl halides or pseudohalides and primary or secondary amines. The combination of PdClMe(cod) with bulky, electron-rich phosphine ligands, such as those from the Buchwald and Josiphos families, creates highly active catalysts for this transformation.

Quantitative Data for C-N Coupling

| Entry | Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Aniline | XPhos | NaOtBu | Toluene | 100 | 2 | >95 (GC)[1] |

| 2 | 2-Bromopyridine | Morpholine | tBuBrettPhos | KOtBu | 2-MeTHF | 60 | 8 | 90[2] |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Benzophenone imine | CyPFtBu (Josiphos) | NaOtBu | Toluene | RT | 18 | 98 |

| 4 | 1,4-Dibromobenzene | Phenoxazine | XPhos | NaOtBu | Toluene | 150 (MW) | 0.5 | 92[3][4] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

References

- 1. researchgate.net [researchgate.net]

- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for In Situ Generation of Active Catalyst from (COD)Pd(Me)Cl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in situ generation of a highly active palladium(0) catalyst from the air- and moisture-stable precatalyst, (1,5-Cyclooctadiene)(methyl)palladium(II) chloride (COD)Pd(Me)Cl. This method is broadly applicable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceuticals and functional materials. The protocol described herein focuses on the activation of the precatalyst with a phosphine ligand to generate the catalytically active L-Pd(0) species, which is the key intermediate in many catalytic cycles.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The active catalytic species in these transformations is typically a palladium(0) complex. However, many Pd(0) sources are air-sensitive and can be challenging to handle. To circumvent these issues, stable Pd(II) precatalysts are often employed, which are reduced in situ to the active Pd(0) species.

(COD)Pd(Me)Cl is a versatile and user-friendly Pd(II) precatalyst. Its stability allows for easy storage and handling, while the cyclooctadiene (COD) and methyl ligands facilitate a clean and efficient generation of the active catalyst under appropriate reaction conditions. The protocol detailed below outlines a general and reliable method for the in situ activation of (COD)Pd(Me)Cl using a phosphine ligand, making it readily accessible for a variety of cross-coupling applications.

Catalyst Activation Pathway

The in situ generation of the active L-Pd(0) catalyst from (COD)Pd(Me)Cl proceeds through a well-established pathway. Initially, the phosphine ligand (L) displaces the weakly coordinating COD ligand. Subsequent reductive elimination of chloromethane (CH₃Cl) from the resulting intermediate generates the desired monoligated Pd(0) species, which is highly reactive in the oxidative addition step of the catalytic cycle.

Caption: In situ generation of the active L-Pd(0) catalyst.

Experimental Protocol: General Procedure for In Situ Catalyst Generation

This protocol provides a general method for generating an active palladium catalyst for a typical cross-coupling reaction. The specific phosphine ligand, base, and solvent will vary depending on the specific transformation (e.g., Suzuki-Miyaura, Buchwald-Hartwig, etc.).

Materials:

-

(COD)Pd(Me)Cl (Palladium precatalyst)

-

Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

-

Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Preparation of the Reaction Vessel:

-

To a dry reaction vessel under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon), add (COD)Pd(Me)Cl and the desired phosphine ligand.

-

The typical Pd:ligand ratio is 1:1.1 to 1:1.5 to ensure complete coordination to the metal center.

-

-

Solvent Addition:

-

Add the anhydrous, degassed solvent to the reaction vessel via syringe.

-

The concentration will depend on the specific reaction, but a typical starting point is 0.1 M with respect to the limiting reagent.

-

-

Activation of the Precatalyst:

-

Stir the mixture at room temperature for 5-10 minutes. A color change is often observed as the active catalyst forms.

-

For some less reactive ligands or to ensure complete activation, gentle heating (e.g., 40-50 °C) for a short period may be beneficial.

-

-

Addition of Reagents:

-

Once the catalyst is activated, add the other reaction components (e.g., aryl halide, coupling partner, and base) to the reaction vessel under an inert atmosphere.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).

-

Quantitative Data Summary

The following table summarizes typical reaction parameters for the in situ generation and use of the catalyst in common cross-coupling reactions. Please note that these are starting points and optimization may be required for specific substrates.

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Precatalyst | (COD)Pd(Me)Cl | (COD)Pd(Me)Cl |

| Typical Ligand | SPhos | XPhos |

| Pd Loading (mol%) | 1 - 2 | 1 - 2 |

| Pd:Ligand Ratio | 1 : 1.2 | 1 : 1.2 |

| Typical Base | K₃PO₄, K₂CO₃ | NaOtBu, LHMDS |

| Typical Solvent | Toluene, Dioxane/H₂O | Toluene, Dioxane |

| Typical Temp (°C) | 80 - 110 | 80 - 110 |

Example Application: Suzuki-Miyaura Coupling

This example illustrates the application of the in situ generated catalyst for a Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Detailed Protocol:

-

In a glovebox, a 25 mL Schlenk tube was charged with (COD)Pd(Me)Cl (0.02 mmol, 1 mol%), SPhos (0.024 mmol, 1.2 mol%), and a magnetic stir bar.

-

The Schlenk tube was sealed, removed from the glovebox, and connected to a Schlenk line under an argon atmosphere.

-

Anhydrous, degassed toluene (10 mL) was added via syringe. The mixture was stirred at room temperature for 10 minutes, during which the solution turned from colorless to a pale yellow, indicating catalyst formation.

-

To this solution were added the aryl halide (2.0 mmol, 1.0 equiv), the boronic acid (2.4 mmol, 1.2 equiv), and powdered potassium phosphate (K₃PO₄, 4.0 mmol, 2.0 equiv).

-

The Schlenk tube was sealed and the reaction mixture was heated to 100 °C in an oil bath with vigorous stirring.

-

The reaction was monitored by TLC until the starting aryl halide was consumed.

-

Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.

Safety Precautions

-

Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphine ligands are often air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

-

Many organic solvents are flammable and should be used in a well-ventilated fume hood away from ignition sources.

-

Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The in situ generation of an active palladium catalyst from (COD)Pd(Me)Cl offers a convenient, reliable, and efficient method for performing a wide range of cross-coupling reactions. This protocol provides a general framework that can be adapted and optimized for specific applications in academic research and industrial drug development. The use of this air-stable precatalyst simplifies experimental setup and contributes to the robustness and reproducibility of these important synthetic transformations.

Application Notes and Protocols for PdClMe(cod) in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to selecting appropriate ligands for the palladium precatalyst (1,5-cyclooctadiene)methylpalladium(II) chloride, PdClMe(cod), in various cross-coupling reactions. It includes quantitative data on ligand performance, detailed experimental protocols for key reactions, and visualizations of the catalytic cycle and experimental workflows.

Introduction to PdClMe(cod)